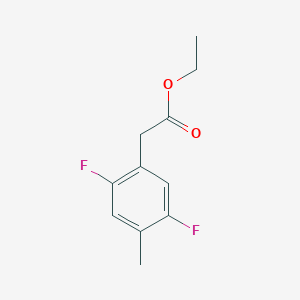

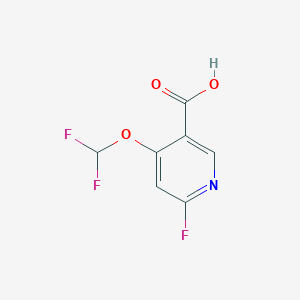

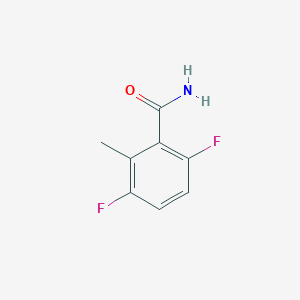

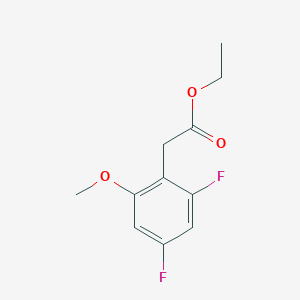

![molecular formula C7H5BrN4O3 B1413058 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid CAS No. 1352884-07-1](/img/structure/B1413058.png)

2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid

Descripción general

Descripción

2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They are significant in the pathophysiology of diseases and demonstrate various biological activities .

Synthesis Analysis

The synthesis of 2,4-diamino-furo[2,3-d]pyrimidines involves reacting chalcone with guanidine hydrochloride . The structures of the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . Another method involves the condensation of 2,6-diamino-3(H)-4-oxo-pyrimidine with alpha-chloro-ketone to afford key intermediates, followed by hydrolysis, coupling with L-glutamate diethyl ester, and saponification of the diethyl ester .Molecular Structure Analysis

The molecular structure of this compound was confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,4-diamino-furo[2,3-d]pyrimidines include aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with ammonia . Further reaction with POCl3 and various amines generates the final product .Aplicaciones Científicas De Investigación

Antiprotozoal Agents

A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized from a precursor that shares structural similarities with 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid, showed strong DNA affinity and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, which cause trypanosomiasis and malaria, respectively. This demonstrates the potential of such compounds as antiprotozoal agents (Ismail et al., 2004).

Antiviral Activity

Compounds structurally related to this compound, specifically 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, have been synthesized and evaluated for their antiviral activity. Some derivatives, particularly those with certain 5-substituted groups, showed significant inhibitory effects on retrovirus replication in cell culture, including HIV and Moloney murine sarcoma virus, highlighting their potential in antiviral therapy (Hocková et al., 2003).

Antitumor Activity and Transport Specificity

Research into 2,4-Diamino-6-substituted pyrrolo[2,3-d]pyrimidines with a thienoyl side chain, related to this compound, has shown these compounds to be potent inhibitors of purine biosynthesis with selectivity for high-affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. This selectivity enhances their potential as antitumor agents, demonstrating significant in vitro and in vivo antitumor activity (Wang et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . These enzymes play a crucial role in the biosynthesis of nucleic acid precursors, making them attractive targets for chemotherapeutic agents .

Mode of Action

This compound acts as an antifolate , inhibiting the activity of DHFR and TS . DHFR is responsible for the NADPH-dependent reduction of 7,8-dihydrofolate (FH2) to tetrahydrofolate (FH4), a key component of folate metabolism that serves as a cofactor precursor to carry one-carbon units . TS, on the other hand, catalyzes the sole de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) from 2’-deoxyuridine-5’-monophosphate (dUMP), utilizing 5,10-methylenetetrahydrofolate as the source of the one carbon as well as the reductant . By inhibiting these enzymes, the compound disrupts nucleic acid synthesis, which can lead to cell death.

Biochemical Pathways

The inhibition of DHFR and TS by this compound affects the folate metabolism pathway . This disruption leads to a decrease in the production of nucleic acid precursors, which are essential for DNA replication and RNA transcription. As a result, cell growth and proliferation are hindered, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

They are primarily excreted through the kidneys . The bioavailability of such compounds can be influenced by factors such as formulation, route of administration, and individual patient characteristics.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and cell division . This can lead to cell death, particularly in rapidly dividing cells. As such, the compound may exhibit antitumor, antibacterial, and antiprotozoan effects .

Safety and Hazards

While the specific safety and hazards for 2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid are not mentioned in the search results, a related compound, 2,4-Diamino-6-hydroxypyrimidine, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Análisis Bioquímico

Biochemical Properties

2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides . By inhibiting this enzyme, this compound can disrupt the synthesis of DNA and RNA, leading to potential applications in cancer therapy. Additionally, this compound can bind to proteins involved in cell signaling pathways, affecting cellular communication and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell growth and differentiation . Furthermore, this compound can impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the production of essential metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and either inhibiting or activating their functions. For example, this compound can inhibit dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in nucleotide synthesis, which can result in the suppression of cell proliferation. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and alter cellular function without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level must be reached to achieve the desired therapeutic effect. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes such as dihydrofolate reductase, affecting the folate metabolism pathway . By disrupting this pathway, this compound can alter the levels of key metabolites, leading to changes in cellular function and metabolism. Additionally, this compound can interact with other metabolic pathways, such as those involved in nucleotide synthesis and amino acid metabolism, further influencing cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane and is transported into the cytoplasm . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and cells are important for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression and cellular function. In the mitochondria, this compound can affect metabolic processes and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKQGHFASIOEBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.